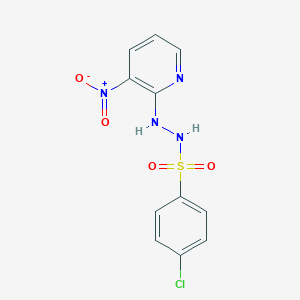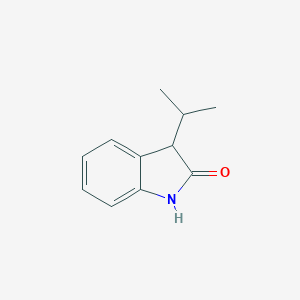
3-プロパン-2-イル-1,3-ジヒドロインドール-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
科学的研究の応用
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action:
The mode of action involves the interaction of 3-Propan-2-yl-1,3-dihydroindol-2-one with its targets. Unfortunately, specific details about this interaction remain elusive. Considering its indole scaffold, we can speculate that it may interfere with enzymatic processes, signal transduction pathways, or receptor binding .
Biochemical Pathways:
The downstream effects likely involve modulation of cellular signaling pathways .
Pharmacokinetics:
Here’s what we know about the pharmacokinetics of 3-Propan-2-yl-1,3-dihydroindol-2-one:
Result of Action:
The molecular and cellular effects of 3-Propan-2-yl-1,3-dihydroindol-2-one remain largely unexplored. Its indole moiety suggests potential interactions with cellular components, which could lead to altered gene expression, enzyme activity, or cell signaling .
準備方法
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminobenzyl alcohol with acetone under acidic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
化学反応の分析
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
類似化合物との比較
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as:
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indol-2-one: A closely related compound with similar chemical properties but different biological activities.
3-(propan-2-yl)-indole: Another derivative with distinct chemical and biological properties. The uniqueness of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
3-propan-2-yl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-7,10H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHYIZZFQBGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4679-87-2 |
Source


|
| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
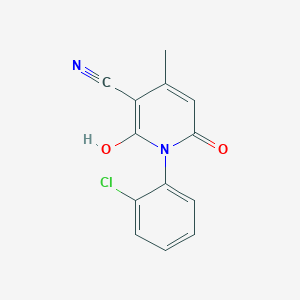

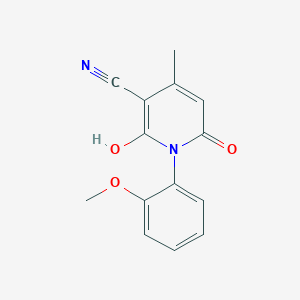
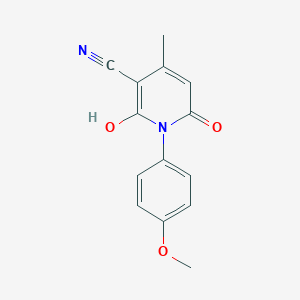
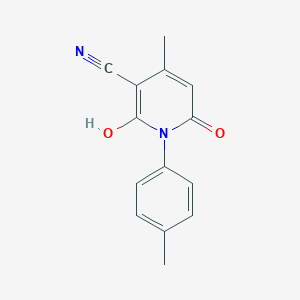
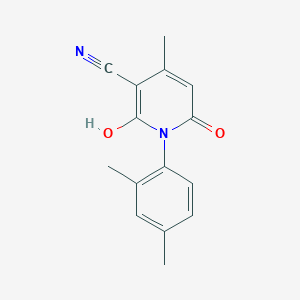
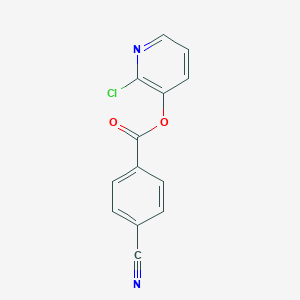
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B501023.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B501026.png)
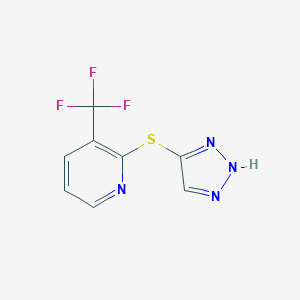
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzothiazole](/img/structure/B501029.png)
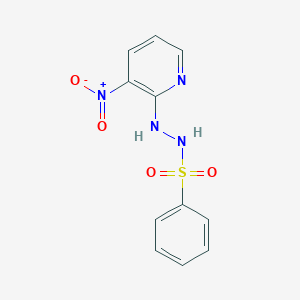
![Methyl 2-{[2-(6-chloro-2-pyridinyl)hydrazino]sulfonyl}benzoate](/img/structure/B501032.png)
